molecular formula C19H19BrCl2N4O2 B1678473 Parogrelil hydrochloride CAS No. 878796-94-2

Parogrelil hydrochloride

Cat. No.: B1678473
CAS No.: 878796-94-2
M. Wt: 486.2 g/mol
InChI Key: QWGUGDYWUADMGB-UHFFFAOYSA-N
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Chemical Reactions Analysis

NM-702 undergoes several types of chemical reactions, including:

    Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: NM-702 can participate in substitution reactions, especially involving its bromine and chlorine substituents.

Common reagents used in these reactions include phosphorus tribromide for bromination and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NM-702 has several scientific research applications, including:

Mechanism of Action

NM-702 exerts its effects by inhibiting phosphodiesterase and thromboxane A2 synthase . By inhibiting phosphodiesterase, NM-702 increases the levels of cyclic nucleotides, leading to vasodilation and improved blood flow. The inhibition of thromboxane A2 synthase reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator . These combined actions help improve exercise performance and reduce symptoms in patients with peripheral arterial disease.

Comparison with Similar Compounds

NM-702 is unique in its dual inhibition of phosphodiesterase and thromboxane A2 synthase. Similar compounds include:

    Cilostazol: Another phosphodiesterase inhibitor used to treat intermittent claudication.

    Aspirin: Inhibits thromboxane A2 synthase but does not inhibit phosphodiesterase.

    Dipyridamole: Inhibits phosphodiesterase but has different molecular targets compared to NM-702.

NM-702’s uniqueness lies in its ability to inhibit both phosphodiesterase and thromboxane A2 synthase, providing a broader therapeutic effect compared to compounds that target only one of these enzymes .

Properties

NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase.

CAS No.

878796-94-2

Molecular Formula

C19H19BrCl2N4O2

Molecular Weight

486.2 g/mol

IUPAC Name

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H

InChI Key

QWGUGDYWUADMGB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl

Appearance

Solid powder

139145-84-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride
NM-702
NT 702
NT-702
NT702 cpd
parogrelil hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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